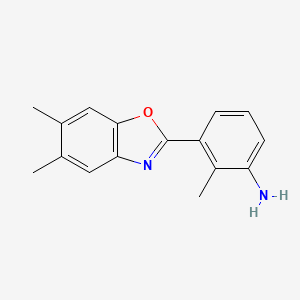

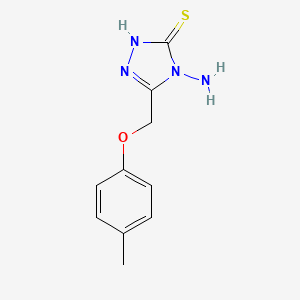

1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

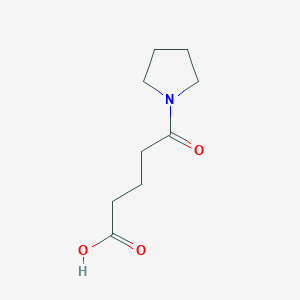

The synthesis of 1H-1,2,4-triazole-5-thione derivatives involves multi-step reactions that yield various compounds with potential biological activities. For instance, the synthesis of 4,5-dihydro-1,2,4-triazole Schiff base derivatives is achieved by reacting 4-amino-4,5-dihydro-3-(phenoxy-methyl)-1H-1,2,4-triazole-5-thione with substituted benzaldehydes . Similarly, the synthesis of novel crystalline compounds such as 4-phenyl-3-((4-phenyl-1H-1,2,3-triazol-1-yl)methyl)-1H-1,2,4-triazole-5(4H)-thione is reported, which involves a multi-step reaction process and is characterized by various physicochemical tools . The synthesis of dimeric silver(I) complexes containing 4-amino-5-methyl-2H-1,2,4-triazole-3(4H)-thione is another example, where the reaction with AgNO3 and triphenylphosphane in ethanol leads to the formation of the complex .

Molecular Structure Analysis

The molecular structure of 1H-1,2,4-triazole-5-thione derivatives is characterized using various spectroscopic techniques. For example, the FT-IR spectrum analysis helps in assigning vibrational bands and understanding the molecular structure . X-ray diffraction (XRD) is another powerful technique used to determine the crystal structure of these compounds, providing insights into the geometrical parameters and the presence of intermolecular interactions . The molecular structure is further elucidated by NMR spectroscopy, which confirms the presence of specific functional groups and the overall molecular framework .

Chemical Reactions Analysis

The 1H-1,2,4-triazole-5-thione derivatives undergo various chemical reactions, including condensation with aromatic aldehydes to form imines . Schiff base formation is a common reaction for these derivatives, as seen in the synthesis of 4,5-dihydro-1,2,4-triazole Schiff base derivatives . The possibility of thiol-thione tautomerism via single-proton intramigration is also reported, which is a significant chemical reaction that can influence the properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-1,2,4-triazole-5-thione derivatives are diverse and are influenced by their molecular structure. The compounds exhibit good fungicidal activities, which is a significant biological property . Theoretical calculations, such as HOMO-LUMO and NBO analysis, provide insights into the electronic properties and potential biological activities, such as anti-tuberculostic activity . The nonlinear optical properties of these compounds are also of interest, with some derivatives showing higher hyperpolarizability than commercial materials like urea . The crystal structure analysis reveals various intermolecular interactions that stabilize the crystalline solid, which is crucial for understanding the material's properties .

科学的研究の応用

Synthesis and Characterization

1H-1,2,4-Triazole derivatives, including 4-amino-3-((4-methylphenoxy)methyl)- derivatives, are synthesized and characterized for their structural and chemical properties. The synthesis involves the creation of biologically active derivatives with potential applications in various fields. The characterization of these compounds includes single crystal and powder X-ray diffraction, highlighting their crystalline structures and intermolecular interactions. These studies provide a foundation for understanding the chemical behavior and potential applications of these derivatives in material science and pharmaceuticals (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

Biological Activities

Some derivatives have been investigated for their biological activities. For instance, the synthesis and biological activity of 4,5-dihydro-1,2,4-triazole-5-thione Schiff base derivatives were explored, showing good fungicidal activities. This suggests the potential of these derivatives for use in developing new fungicides and antimicrobial agents, contributing to the field of agricultural chemistry and pharmacology (Xiao-hong Sun, Bai, Liu, Chen, Jia, & Zeng, 2009).

Material Science and Corrosion Inhibition

1H-1,2,4-Triazole derivatives are also studied for their applications in material science, particularly in corrosion inhibition. A study on 4-amino-3-(2-bromo-5-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione demonstrated its superior inhibition efficiency against the corrosion of mild steel. These findings are significant for the development of new corrosion inhibitors, which are crucial for extending the life of metals in corrosive environments (Al-amiery, Shaker, Kadhum, & Takriff, 2020).

Safety and Hazards

作用機序

Target of Action

It is known that 1,2,4-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with biological receptors .

Mode of Action

It is known that 1,2,4-triazoles interact with their targets through hydrogen-bonding and dipole interactions .

Biochemical Pathways

It is known that 1,2,4-triazoles are present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against various types of diseases .

Result of Action

It is known that 1,2,4-triazoles have been used in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts .

特性

IUPAC Name |

4-amino-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4OS/c1-7-2-4-8(5-3-7)15-6-9-12-13-10(16)14(9)11/h2-5H,6,11H2,1H3,(H,13,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJKIXHOOIHRORL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC2=NNC(=S)N2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70150546 |

Source

|

| Record name | 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

113766-05-5 |

Source

|

| Record name | 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113766055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-1,2,4-Triazole-5-thione, 4-amino-3-((4-methylphenoxy)methyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70150546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Chloro-4-[(4-chloro-1-naphthyl)oxy]aniline](/img/structure/B1299124.png)

![Isopropyl 2-amino-5-{[(4-methoxyphenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B1299141.png)

![2,5-Dimethyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1299145.png)

![2-Chloro-7,8-dihydro-6H-cyclopenta[g]quinoline-3-carbaldehyde](/img/structure/B1299152.png)